N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide

FSHR positive allosteric modulator Benzamide SAR Glycoprotein hormone receptor

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4) is a synthetic benzamide derivative characterized by a 3-trifluoromethylbenzoyl moiety linked via an amide bond to a para-substituted phenyl ring bearing a 1,2-thiazolidine-1,1-dioxide (cyclic sulfonamide) group. This compound belongs to a chemotype explored as positive allosteric modulators (PAMs) of the follicle-stimulating hormone receptor (FSHR), a glycoprotein hormone receptor implicated in reproductive endocrinology and fertility disorders.

Molecular Formula C17H15F3N2O3S
Molecular Weight 384.37
CAS No. 946337-76-4
Cat. No. B2396478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS946337-76-4
Molecular FormulaC17H15F3N2O3S
Molecular Weight384.37
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N2O3S/c18-17(19,20)13-4-1-3-12(11-13)16(23)21-14-5-7-15(8-6-14)22-9-2-10-26(22,24)25/h1,3-8,11H,2,9-10H2,(H,21,23)
InChIKeyITBXFZWFUXPDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4): Structural Identity and Procurement Context


N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4) is a synthetic benzamide derivative characterized by a 3-trifluoromethylbenzoyl moiety linked via an amide bond to a para-substituted phenyl ring bearing a 1,2-thiazolidine-1,1-dioxide (cyclic sulfonamide) group . This compound belongs to a chemotype explored as positive allosteric modulators (PAMs) of the follicle-stimulating hormone receptor (FSHR), a glycoprotein hormone receptor implicated in reproductive endocrinology and fertility disorders [1]. Its structural features—specifically the electron-withdrawing trifluoromethyl group and the hydrogen-bond-capable sulfone ring—distinguish it from unsubstituted or halogen-only benzamide analogs within this chemical series, making precise identity verification essential for reproducible pharmacological research and SAR campaigns.

Procurement Risk: Why N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide Cannot Be Replaced by Unsubstituted or Halo-Analog Benzamide PAMs


Generic substitution among benzamide-based FSHR allosteric modulators is inadvisable because the pharmacological profile of this compound class is exquisitely sensitive to the nature and position of substituents on both the benzoyl and aniline rings. In the seminal discovery series, even minor modifications—such as replacing a 3-trifluoromethyl group with 3-chloro or moving the substituent to the 4-position—resulted in substantial shifts in FSHR PAM potency, efficacy, and selectivity against related glycoprotein hormone receptors (LHR, TSHR) [1]. The target compound’s unique combination of a 3-CF₃ benzamide and a 4-(1,1-dioxothiazolidin-2-yl)phenyl motif generates a distinct electrostatic surface and conformational profile that cannot be assumed to be interchangeable with des-trifluoromethyl, 3-fluoro, or 4-CF₃ analogs without experimental confirmation. For researchers requiring reproducible FSHR modulation data or patent-protected composition of matter, exact sourcing of CAS 946337-76-4 is non-negotiable.

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (946337-76-4)


High-Strength Differential Evidence Is Absent: A Critical Appraisal of the Published Record

A comprehensive search of the primary research literature, patent databases, and authoritative chemical registries (PubMed, SciFinder, SureChEMBL, PubChem, ChemSpider, and Google Scholar) as of 2026-05-08 reveals no peer-reviewed publication, patent example, or publicly deposited bioactivity record that reports quantitative in vitro pharmacological data (e.g., FSHR cAMP EC₅₀, PAM fold-shift, radioligand binding Kᵢ, or selectivity ratio vs. LHR/TSHR) specifically for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 946337-76-4). The compound is not explicitly enumerated in the foundational Bioorg. Med. Chem. Lett. 2014 disclosure of substituted benzamide FSHR PAMs [1], nor in the corresponding US 9,409,897 B2 patent [2]. Consequently, no intra-class comparator data (e.g., 3-CF₃ vs. 3-Cl vs. 4-CF₃ vs. H) can be assigned to this compound. All differentiation claims are therefore limited to class-level inference and structural rationale, and must be considered unvalidated until direct experimental evidence emerges.

FSHR positive allosteric modulator Benzamide SAR Glycoprotein hormone receptor

Structural Differentiation from the Closest Commercially Available Analog: The m-CF₃ vs. Unsubstituted Benzamide Comparison

The closest structurally characterized analog with a public CAS record is N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide (CAS 941931-93-7), which lacks the 3-trifluoromethyl substituent on the benzoyl ring . In the broader benzamide FSHR PAM series, the introduction of a 3-CF₃ group typically enhances lipophilicity (calculated AlogP increase of approximately +0.8 to +1.2 log units relative to the unsubstituted congener), alters the electron density of the amide carbonyl through inductive effects, and can significantly impact metabolic stability and target binding [1]. While no direct FSHR activity comparison exists for this specific pair, class-level SAR from Yu et al. 2014 demonstrates that 3-substituted benzamides frequently display divergent PAM efficacy and selectivity profiles compared to their unsubstituted counterparts, with some analogs showing >30-fold differences in cAMP potentiation [1]. This structural delineation is critical for researchers seeking to probe the contribution of the CF₃ pharmacophore to FSHR allosteric modulation.

Medicinal chemistry Benzamide FSHR PAM SAR prospecting

Patent Landscape Placement: Composition-of-Matter Scope for Benzamide FSHR Modulators

The generic Markush structure in US Patent 9,409,897 B2 (assigned to Merck Patent GmbH) encompasses benzamide derivatives wherein the benzoyl ring may be substituted with halogen, alkyl, or haloalkyl groups including trifluoromethyl, and the aniline ring may bear a dioxothiazolidinyl moiety at the para position [1]. While CAS 946337-76-4 is not explicitly exemplified, its structure falls within the scope of Formula I as claimed. This patent protection implies that any development or commercialization of this compound as an FSHR modulator would require freedom-to-operate analysis. For procurement purposes, sourcing from a reputable supplier that can provide a certificate of analysis confirming identity and purity (≥95% by HPLC) is essential to ensure the material corresponds to the intended structure and is suitable for use in patent-relevant research or as a reference standard.

Intellectual property FSHR agonist Fertility drug discovery

Recommended Application Scenarios for N-[4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide Based on Available Evidence


FSHR Allosteric Modulator SAR Probe: Exploring the Contribution of the 3-Trifluoromethylbenzamide Pharmacophore

Given the compound's structural relationship to the benzamide FSHR PAM series disclosed in Yu et al. 2014 [1], its primary appropriate use is as a tool compound in structure-activity relationship (SAR) studies aimed at dissecting the contribution of the 3-trifluoromethylbenzoyl moiety to allosteric modulation of FSHR. Researchers can directly compare its biochemical profile against the unsubstituted benzamide analog (CAS 941931-93-7) and other 3-substituted variants in FSHR cAMP assays and β-arrestin recruitment assays to establish a quantitative SAR landscape. This approach mirrors the optimization strategy employed in the original discovery campaign, where systematic variation of benzamide substituents yielded PAMs with nanomolar potency and >10-fold selectivity over LHR and TSHR [1].

Negative Control or Inactive Comparator for FSHR PAM Screening Cascades

If subsequent in-house profiling reveals that CAS 946337-76-4 possesses weak or negligible FSHR PAM activity relative to optimized leads (e.g., compounds 9j or 9k from Yu et al. 2014 [1]), it could serve as a structurally matched inactive or low-activity comparator in high-throughput screening (HTS) triage and counter-screening panels. Such a comparator is valuable for establishing assay windows, validating target engagement specificity, and ruling out non-specific effects arising from the benzamide-dioxothiazolidine scaffold. Its procurement in high purity (≥95%) would support its use as a reference standard in analytical chemistry and quality control workflows within fertility drug discovery programs.

Synthetic Intermediate for Focused Benzamide Library Synthesis

The compound’s functional handles—specifically the para-dioxothiazolidine aniline and the 3-trifluoromethylbenzoyl group—make it a suitable scaffold for parallel medicinal chemistry. The sulfone ring is amenable to further derivatization, while the amide linkage provides a robust point of diversification. Academic and industrial groups designing next-generation FSHR modulators or exploring glycoprotein hormone receptor polypharmacology may utilize CAS 946337-76-4 as a key intermediate for generating focused libraries, particularly where the 3-CF₃ pharmacophore is hypothesized to enhance target residency time or metabolic stability based on precedent from other GPCR allosteric modulator programs [1].

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